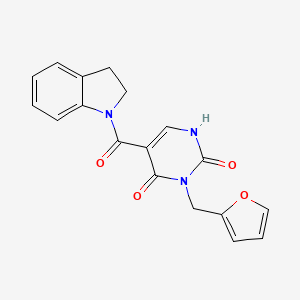
3-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione, also known as FIPI, is a small molecule inhibitor that has been widely studied in the field of lipid signaling. It was initially developed as a tool compound to study the role of phosphatidylinositol-4-phosphate 5-kinase (PIP5K) in cellular processes. FIPI has shown great potential in various scientific research applications due to its ability to modulate PIP5K activity.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Heterocycles
A foundational aspect of this compound's utility is observed in the synthesis of functionalized heterocycles, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, research demonstrates efficient methods for generating pyrimidine derivatives, showcasing the compound's versatility and its capacity to serve as a building block for various synthetic routes. The work by Akçamur et al. highlights the synthesis of functionalized 1H-pyrimidine-2-thiones, confirming the molecular skeleton through X-ray structure determination, thus illustrating the compound's role in advancing synthetic organic chemistry (Akçamur, B. Altural, E. Sarıpınar, G. Kollenz, Oliver Kappe, K. Peters, E. Peters, H. Schnering, 1988).
Photochromic and Fluorescent Materials
Furthermore, the compound contributes to the development of photochromic and fluorescent materials, which have applications in optical storage, sensors, and switches. Shepelenko et al. synthesized new hetarylethenes with coumarin or fluorene substituents, demonstrating their potential in creating materials that can change their optical properties in response to UV light (Shepelenko, N. Makarova, V. A. Podshibyakin, K. S. Tikhomirova, A. D. Dubonosov, A. V. Metelitsa, V. A. Bren, V. I. Minkin, 2017).
Advanced Heterocyclic Scaffolds
The compound's utility is also evident in the straightforward synthesis of advanced heterocyclic scaffolds, such as furo[3,4-d]pyrimidine-2,4-diones. De Coen et al. developed an efficient synthesis pathway that underscores the compound's applicability in generating new heterocycles, potentially useful in drug discovery and material science (De Coen, M. Jatczak, K. Muylaert, Sven Mangelinckx, C. Stevens, 2015).
Antimicrobial Activity
In the realm of biomedical research, the synthesis of heterocyclic compounds derived from this chemical structure has been explored for antimicrobial activity. Mageed et al. evaluated the antimicrobial activity of new heterocyclic compounds, illustrating the potential for developing novel antimicrobial agents from this chemical scaffold (Mageed, Reda F. El- Ezabi, Fayrouz A. Khaled, 2021).
Propiedades
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-(furan-2-ylmethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(20-8-7-12-4-1-2-6-15(12)20)14-10-19-18(24)21(17(14)23)11-13-5-3-9-25-13/h1-6,9-10H,7-8,11H2,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFYGJAIGKMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)
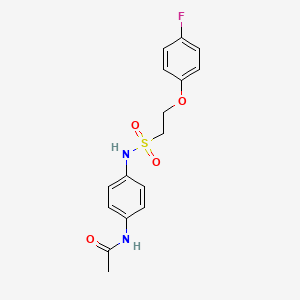
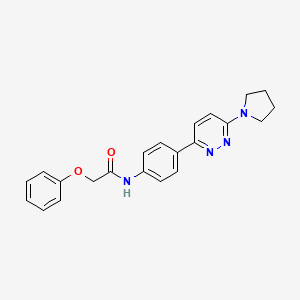

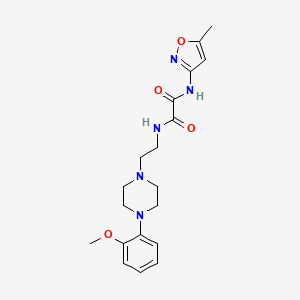
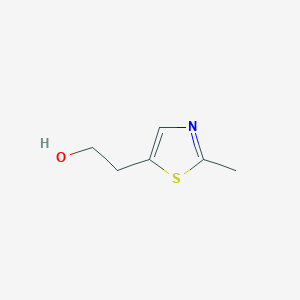


![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)
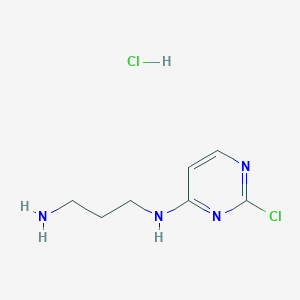
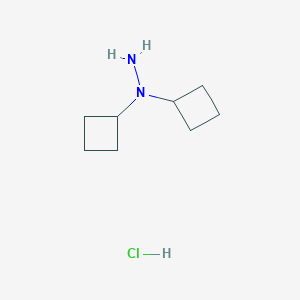
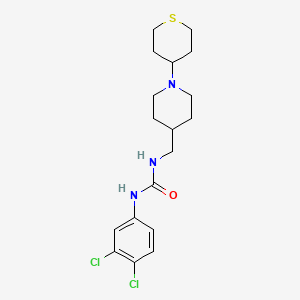
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)